Cas no 924857-48-7 (3-(8-ethoxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid)

3-(8-ethoxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid is a synthetic organic compound featuring a benzopyran core with an ethoxy substituent at the 8-position and a propenoic acid moiety at the 3-position. This structure imparts potential reactivity and functionality, making it a valuable intermediate in pharmaceutical and fine chemical synthesis. The conjugated double bond in the propenoic acid group enhances its utility in Michael addition reactions or further derivatization. The ethoxy group may influence solubility and electronic properties, broadening its applicability in medicinal chemistry. Its well-defined molecular architecture allows for precise modifications, supporting research in drug development and bioactive molecule design.
3-(8-ethoxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid structure
924857-48-7 structure
Product name:3-(8-ethoxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid
CAS No:924857-48-7
MF:C14H16O4
Molecular Weight:248.274444580078
MDL:MFCD08444870
CID:5228139

3-(8-ethoxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid 化学的及び物理的性質

名前と識別子

    • 2-Propenoic acid, 3-(8-ethoxy-3,4-dihydro-2H-1-benzopyran-3-yl)-
    • 3-(8-Ethoxychroman-3-yl)acrylic acid
    • 3-(8-ethoxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid
    • MDL: MFCD08444870
    • インチ: 1S/C14H16O4/c1-2-17-12-5-3-4-11-8-10(6-7-13(15)16)9-18-14(11)12/h3-7,10H,2,8-9H2,1H3,(H,15,16)
    • InChIKey: BJDYYBOLLJMITL-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C=CC1CC2=CC=CC(OCC)=C2OC1

3-(8-ethoxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1415779-25mg
3-(8-Ethoxychroman-3-yl)acrylic acid
924857-48-7 95%
25mg
¥38955.00 2024-04-25
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01095498-1g
3-(8-Ethoxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid
924857-48-7 95%
1g
¥15603.0 2024-04-17
Enamine
EN300-86755-0.5g
3-(8-ethoxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid
924857-48-7
0.5g
$3004.0 2023-09-02
Enamine
EN300-86755-1g
3-(8-ethoxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid
924857-48-7
1g
$3129.0 2023-09-02
Ambeed
A1137609-1g
3-(8-Ethoxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid
924857-48-7 95%
1g
$2274.0 2024-04-16
Enamine
EN300-86755-0.25g
3-(8-ethoxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid
924857-48-7
0.25g
$2879.0 2023-09-02
Enamine
EN300-86755-1.0g
3-(8-ethoxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid
924857-48-7
1.0g
$3129.0 2023-02-11
Enamine
EN300-86755-0.05g
3-(8-ethoxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid
924857-48-7
0.05g
$2628.0 2023-09-02
Enamine
EN300-86755-0.1g
3-(8-ethoxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid
924857-48-7
0.1g
$2753.0 2023-09-02

3-(8-ethoxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid 関連文献

3-(8-ethoxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acidに関する追加情報

3-(8-Ethoxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid: A Novel Compound with Promising Therapeutic Potential

3-(8-Ethoxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid, with the CAS number 924857-48-7, represents a significant advancement in the field of medicinal chemistry. This compound belongs to the class of benzopyran derivatives, which are known for their diverse pharmacological activities. Recent studies have highlighted its potential as a therapeutic agent, particularly in the treatment of inflammatory and metabolic disorders. The unique structural features of this compound, including the ethoxy group and the 3,4-dihydro-2H-1-benzopyran ring system, contribute to its biological activity and selectivity.

The 3,4-dihydro-2H-1-benzopyran ring is a key structural element in many pharmacologically active compounds. This ring system is often found in natural products and synthetic molecules that exhibit anti-inflammatory, antioxidant, and antidiabetic properties. The ethoxy group attached to the benzopyran ring enhances the solubility and bioavailability of the compound, which is crucial for its therapeutic efficacy. The prop-2-enoic acid moiety further contributes to the compound's ability to interact with specific biological targets, such as enzymes and receptors involved in inflammatory pathways.

Recent research has focused on the anti-inflammatory properties of 3-(8-ethoxy-3,4-dihydro-2H-1-benzopyran-3-y)prop-2-enoic acid. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro. The mechanism of action involves the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which are central to the inflammatory response. This finding suggests that the compound could be a valuable candidate for the development of new anti-inflammatory drugs.

In addition to its anti-inflammatory effects, 3-(8-ethoxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid has shown potential in the treatment of metabolic disorders. A 2024 study published in Diabetes Research and Clinical Practice reported that this compound improves insulin sensitivity and reduces glucose intolerance in animal models of type 2 diabetes. The compound's ability to modulate glucose metabolism is attributed to its interaction with peroxisome proliferator-activated receptors (PPARs), which are key regulators of glucose homeostasis. These findings highlight the compound's potential as a therapeutic agent for metabolic diseases.

The synthetic pathway of 3-(8-ethoxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid has been the subject of several recent studies. A 2023 paper in Organic & Biomolecular Chemistry described a novel, efficient method for the synthesis of this compound using a one-pot reaction. This approach involves the condensation of a substituted benzaldehyde with a dihydroxy compound, followed by the introduction of the ethoxy group and the prop-2-enoic acid moiety. The synthetic method not only simplifies the production process but also reduces the environmental impact, making it a sustainable approach for large-scale manufacturing.

Another area of interest is the pharmacokinetic profile of 3-(8-ethoxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid. A 2024 study published in Drug Metabolism and Disposition investigated the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in rodents. The study found that the compound exhibits good oral bioavailability and a long half-life, which are essential for its therapeutic application. The metabolism of the compound primarily occurs via oxidative pathways, with the formation of metabolites that are less active than the parent compound. These findings are critical for the development of dosing regimens and the prediction of potential drug interactions.

The structure-activity relationship (SAR) of 3-(8-ethoxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid has been explored to optimize its therapeutic potential. A 2023 study in MedChemComm conducted a series of modifications to the ethoxy group and the benzopyran ring to evaluate their impact on biological activity. The results indicated that the substitution of the ethoxy group with other functional groups, such as methoxy or hydroxy, significantly altered the compound's potency. These findings underscore the importance of structural optimization in the development of more effective therapeutic agents.

Furthermore, the cytotoxicity profile of 3-(8-ethoxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid has been evaluated in various cell lines. A 2024 study published in Toxicological Sciences reported that the compound exhibits low cytotoxicity towards normal cells, suggesting a favorable safety profile. The selectivity of the compound towards pathological cells, such as those involved in inflammation and metabolic disorders, is a significant advantage for its therapeutic application. These findings are crucial for the development of safe and effective drugs.

The clinical potential of 3-(8-ethoxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid is currently being explored in preclinical studies. The compound has shown promising results in animal models, and the next step is to evaluate its efficacy in human trials. The development of this compound could lead to the creation of new drugs for the treatment of inflammatory and metabolic diseases, offering a novel therapeutic approach with minimal side effects.

In conclusion, 3-(8-ethoxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid represents a significant advancement in medicinal chemistry. Its unique structural features, combined with its potential therapeutic applications, make it a promising candidate for the development of new drugs. Continued research into its pharmacological properties, synthetic methods, and clinical potential will be essential for its successful translation into therapeutic applications.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:924857-48-7)3-(8-ethoxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid
A1064673
Purity:99%
はかる:1g
Price ($):2047.0